1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C15H16F2N4O2 and its molecular weight is 322.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a complex organic compound characterized by a urea moiety linked to a difluorophenyl group and a tetrahydropyrano-pyrazole derivative. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of kinase inhibition and other therapeutic applications.
Chemical Structure and Properties
The structural composition of this compound includes:
- Difluorobenzene Ring : Enhances lipophilicity.
- Tetrahydropyrano-Pyrazole Component : Suggests diverse biological activities.
The presence of these functional groups indicates that this compound may exhibit significant biological activity across various assays.
Pharmacological Properties
- Kinase Inhibition : Preliminary studies suggest that compounds similar to this compound can effectively bind to target proteins such as kinases. Kinases are crucial in many signaling pathways and are often implicated in cancer and other diseases.
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Recent studies have shown that related compounds exhibit significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .
- Anticancer Potential : The pyrazole scaffold is recognized for its anticancer properties. Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Activity : Compounds containing pyrazole rings have been reported to exhibit antibacterial and antifungal activities. Studies have shown effectiveness against various pathogens, suggesting potential use in treating infections .
Study on Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of various pyrazole derivatives found that certain compounds displayed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most potent compounds showed IC50 values significantly lower than those of established NSAIDs such as ibuprofen .
Study on Anticancer Effects
In another study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several new compounds based on the pyrazole framework. Among these, one derivative exhibited a remarkable ability to inhibit the growth of breast cancer cells with an IC50 value comparable to leading chemotherapeutic agents .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
1-(5-tert-butyl-2-phenylyl)-3-(4-chlorophenyl)urea | Structure | Improved binding potency due to side chain modifications | Strong kinase inhibition |
5-(2-fluorophenyl)-1H-pyrazole | Structure | Exhibits anti-inflammatory properties | Significant COX inhibition |
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-21-13-5-6-23-8-9(13)12(20-21)7-18-15(22)19-14-10(16)3-2-4-11(14)17/h2-4H,5-8H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJBHVYVBKRKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.